
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a quinoline, a chlorophenyl group, and a piperidine. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The chlorophenyl group is a phenyl group with a chlorine atom attached, and piperidine is a heterocyclic organic compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, quinoline is a colorless hygroscopic liquid that boils at 237 degrees Celsius and is poorly soluble in water but dissolves readily in most organic solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
One study focused on the synthesis of a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, through substitution reactions. The compound's structure was confirmed by X-ray diffraction, revealing a piperidine ring adopting a chair conformation and a distorted tetrahedral geometry around the S atom. This research also explored the compound's thermal properties, demonstrating stability in a specific temperature range (Karthik et al., 2021).
Antimicrobial and Antitubercular Activities
Another study synthesized and evaluated 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives for their in vitro antibacterial and antifungal activities. Some derivatives displayed significant antimicrobial activity, highlighting their potential as bases for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Research
In the realm of cancer research, one study designed a mestranol 2-N-piperazino-substituted derivative that showed potent and selective activities in vitro and in vivo against MCF-7 breast cancer models. This compound, synthesized from estrone, demonstrated increased metabolic stability and selectivity over normal cells, providing a promising direction for breast cancer treatment (Perreault et al., 2017).
Spectroscopic Properties
Research on the spectroscopic properties of compounds similar to "(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone" has also been conducted. For instance, the study of the effects of structure and environment on the spectroscopic properties of related compounds showed how substitutions affect electronic absorption and fluorescence properties, offering insights into the compounds' photophysical behavior (Al-Ansari, 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to a variety of biological effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-chloroanilino)quinolin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQQRMCGSIAJJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxyspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B2399026.png)
![N-(4-fluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2399027.png)

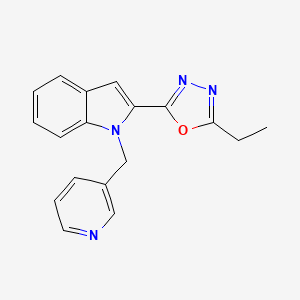
![2-[2-(4-ethylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2399030.png)
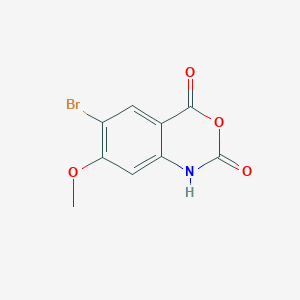


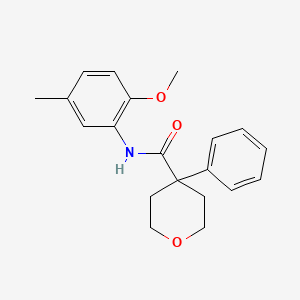
![8-Methyl-3-[(4-methylpyrimidin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2399044.png)
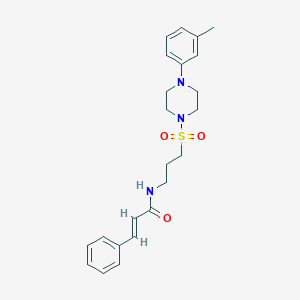
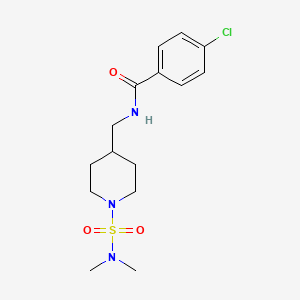

![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol](/img/structure/B2399049.png)